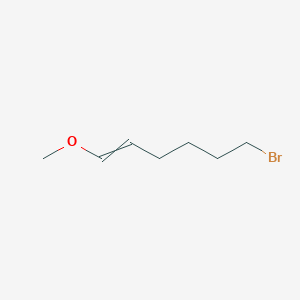
6-Bromo-1-methoxyhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-methoxyhex-1-ene is an organic compound with the molecular formula C7H13BrO It is a derivative of hexene, where a bromine atom is attached to the sixth carbon and a methoxy group is attached to the first carbon of the hexene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Bromo-1-methoxyhex-1-ene can be synthesized through several methods. One common approach involves the bromination of 1-methoxyhex-1-ene. This reaction typically uses bromine (Br2) in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 1-methoxyhex-1-ene, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-methoxyhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The double bond in the hexene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution: 6-Hydroxy-1-methoxyhex-1-ene, 6-Amino-1-methoxyhex-1-ene.
Oxidation: 6-Bromo-1-methoxyhexanal, 6-Bromo-1-methoxyhexanoic acid.
Reduction: 6-Bromo-1-methoxyhexane.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-methoxyhex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-methoxyhex-1-ene depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the bromine was attached. In oxidation reactions, the methoxy group can be converted to more oxidized forms, such as aldehydes or carboxylic acids, through the action of oxidizing agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1-hexene: Similar structure but lacks the methoxy group.
1-Methoxyhex-1-ene: Similar structure but lacks the bromine atom.
6-Bromo-1,2-epoxyhexane: Contains an epoxide ring instead of the double bond.
Uniqueness
6-Bromo-1-methoxyhex-1-ene is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
104413-33-4 |
|---|---|
Molekularformel |
C7H13BrO |
Molekulargewicht |
193.08 g/mol |
IUPAC-Name |
6-bromo-1-methoxyhex-1-ene |
InChI |
InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6-8/h5,7H,2-4,6H2,1H3 |
InChI-Schlüssel |
JTYBSOUMQIEOKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC=CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
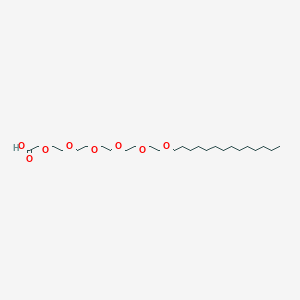
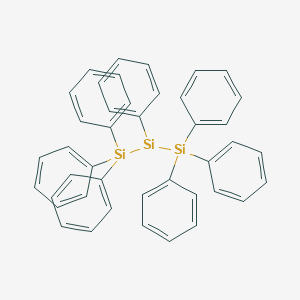
![3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one](/img/structure/B14340951.png)

![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
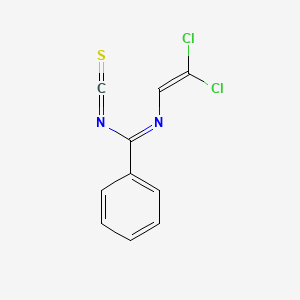
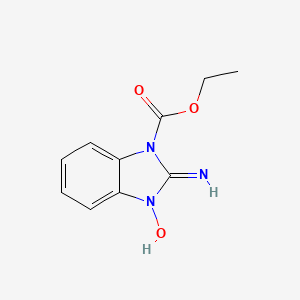
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
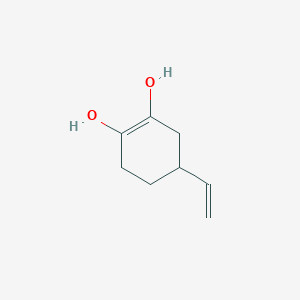
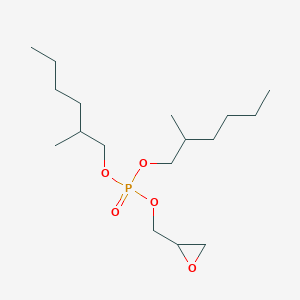
![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
